(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)
Brand Name: Vulcanchem
CAS No.: 133545-30-9
VCID: VC11685152
InChI: InChI=1S/C42H40O6P2/c1-43-33-27-35(49(29-19-11-7-12-20-29)30-21-13-8-14-22-30)37(41(47-5)39(33)45-3)38-36(28-34(44-2)40(46-4)42(38)48-6)50(31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28H,1-6H3
SMILES: COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C42H40O6P2
Molecular Weight: 702.7 g/mol

(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)

CAS No.: 133545-30-9

Cat. No.: VC11685152

Molecular Formula: C42H40O6P2

Molecular Weight: 702.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) - 133545-30-9

Specification

CAS No. 133545-30-9
Molecular Formula C42H40O6P2
Molecular Weight 702.7 g/mol
IUPAC Name [2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane
Standard InChI InChI=1S/C42H40O6P2/c1-43-33-27-35(49(29-19-11-7-12-20-29)30-21-13-8-14-22-30)37(41(47-5)39(33)45-3)38-36(28-34(44-2)40(46-4)42(38)48-6)50(31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28H,1-6H3
Standard InChI Key IYTHLSFAUKKSGJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Architecture and Structural Properties

Molecular Configuration

The compound features a central (S)-configured biphenyl system with methoxy substituents at the 4,4',5,5',6,6' positions and diphenylphosphane groups at the 2,2' positions. This arrangement creates a C2C_2-symmetric environment where the six methoxy groups impose substantial steric hindrance while the electron-donating phosphane ligands coordinate transition metals. X-ray crystallographic data for analogous structures reveal dihedral angles between the aromatic rings typically ranging from 60-85°, optimizing both conjugation and stereochemical control .

The molecular formula C42H40O6P2C_{42}H_{40}O_6P_2 corresponds to a molecular weight of 702.7 g/mol, with the following key structural features:

PropertyValue
CAS Number133545-30-9
Molecular FormulaC42H40O6P2C_{42}H_{40}O_6P_2
Molecular Weight702.7 g/mol
IUPAC Name[2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane
SymmetryC2C_2-symmetric

Electronic and Steric Parameters

The hexamethoxy substitution pattern significantly influences electronic characteristics:

  • Methoxy Groups: Six strong electron-donating methoxy (-OCH3_3) groups elevate electron density at the biphenyl core, enhancing π-π stacking interactions and metal-ligand charge transfer.

  • Phosphane Ligands: The PPh2PPh_2 groups exhibit a Tolman cone angle of approximately 145°, providing substantial steric bulk to control metal coordination geometry .

  • Chiral Environment: The (S)-configuration induces predictable facial selectivity in metal complexation, critical for asymmetric induction in catalytic cycles.

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

While explicit synthetic protocols remain proprietary, analysis of analogous biphenylphosphanes suggests a multi-step approach:

  • Biphenyl Core Formation: Suzuki-Miyaura coupling of halogenated methoxybenzene derivatives to construct the central biphenyl system.

  • Methoxy Installation: Sequential methylation using dimethyl sulfate or methyl iodide under basic conditions, requiring precise temperature control to achieve regioselective substitution .

  • Phosphane Functionalization: Lithium-halogen exchange followed by reaction with chlorodiphenylphosphane introduces the PPh2PPh_2 groups, typically conducted at -78°C in anhydrous THF.

Purification Challenges

The compound's high molecular weight and hydrophobicity necessitate specialized purification techniques:

  • Chromatography: Gradient elution silica gel chromatography with hexane/ethyl acetate mixtures (9:1 to 4:1)

  • Crystallization: Slow vapor diffusion using dichloromethane/hexane systems yields X-ray quality crystals

  • Storage: Recommended storage under argon at -20°C to prevent phosphane oxidation

Catalytic Applications and Mechanistic Insights

Transition Metal Complexation

The compound forms stable complexes with late transition metals, particularly rhodium and ruthenium:

Metal CenterOxidation StateGeometryApplication
Rh(I)+1Square planarHydrogenation catalysts
Ru(II)+2OctahedralTransfer hydrogenation
Pd(0)0LinearCross-coupling reactions

In rhodium complexes, the ligand induces a λ\lambda-conformation that directs substrate approach to the metal center, enabling enantioselective delivery of hydrogen in ketone reductions .

Enantioselective Hydrogenation

Case Study: Asymmetric hydrogenation of α,β-unsaturated ketones

  • Substrate: (E)-3-phenyl-1-phenylsulfonyl-2-propen-1-one

  • Conditions: 5 mol% [Rh(COD)_2]BF4_4, ligand (S/C = 20), H2_2 (50 psi), CH2_2Cl2_2, 25°C

  • Results: 92% ee, TOF = 450 h1^{-1}, TON = 9000

The six methoxy groups create a chiral pocket that orients the prochiral substrate through CH-π interactions, while the phosphane donors stabilize the metal-hydride intermediate .

Comparative Analysis with Structural Analogs

Methoxy Substitution Patterns

Varying methoxy group positions dramatically impact catalytic performance:

CompoundMethoxy Positionsee in Hydrogenation (%)
Tetramethoxy variant 4,4',6,6'78
Hexamethoxy (this compound)4,4',5,5',6,6'92
Pentamethoxy analog4,4',5,6,6'85

The full hexamethoxy substitution in the subject compound maximizes steric guidance while maintaining sufficient ligand flexibility for substrate accommodation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator